(R)-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
(R)-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C17H22BNO4 and its molecular weight is 315.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Crystal Structure : This compound and its derivatives have been synthesized and structurally characterized through spectroscopy and X-ray diffraction methods. The studies focus on their vibrational properties and conformation analysis using DFT calculations, providing insights into their geometrical parameters and electronic structures (Wu et al., 2021).
DFT Study for Physicochemical Properties : Further research involving DFT studies has revealed insights into the physicochemical properties of these compounds, including their molecular electrostatic potential and frontier molecular orbitals. These studies aid in understanding the electronic behavior and stability of these compounds (Huang et al., 2021).
Applications in Catalysis and Sensing
Pd-catalyzed Borylation : The compound has been used in palladium-catalyzed borylation reactions, which are crucial for creating boronate ester derivatives. This method enhances the synthesis efficiency of these compounds, especially for arylbromides bearing sulfonyl groups, showing its potential in organic synthesis and drug discovery (Takagi & Yamakawa, 2013).
Fluorescence Probes for Hydrogen Peroxide Detection : This compound has been incorporated into boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes have applications in biological and chemical sensing, providing a mechanism for the conditional targeting of oxidative stress in cellular environments (Lampard et al., 2018).
Chemical Modifications and Enhanced Properties
Modifying for Stability and Cytoprotection : Research has focused on modifying the boronate ester moiety to improve hydrolytic stability and efficiency as a prochelator. These modifications have led to the development of compounds with increased efficiency in releasing chelators upon oxidative stress, showing potential for therapeutic applications (Wang & Franz, 2018).
Crystal Structure and DFT Studies for New Derivatives : New derivatives have been synthesized, their crystal structures determined, and DFT studies conducted to compare with X-ray diffraction values. Such research helps in expanding the library of boronate compounds with potential applications in materials science and catalysis (Liao et al., 2022).
Properties
IUPAC Name |
2-[(3R)-oxolan-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-5-6-15(12(9-13)10-19)21-14-7-8-20-11-14/h5-6,9,14H,7-8,11H2,1-4H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJGEEPYJDEVLT-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCOC3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O[C@@H]3CCOC3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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